molecular formula C18H17N3O5S2 B3469938 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3469938
M. Wt: 419.5 g/mol
InChI Key: WKNJAZJJVACSOK-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (ID: 5596-0098) is a benzamide derivative featuring a 2,6-dimethoxy-substituted aromatic ring linked to a sulfamoylphenyl group with a thiazole moiety. Its molecular formula is C₁₈H₁₇N₃O₅S₂, with a molecular weight of 419.48 g/mol .

Properties

IUPAC Name

2,6-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-14-4-3-5-15(26-2)16(14)17(22)20-12-6-8-13(9-7-12)28(23,24)21-18-19-10-11-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJAZJJVACSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Sulfonamide Formation: The thiazole derivative is then reacted with a sulfonyl chloride to form the thiazol-2-ylsulfamoyl group.

    Coupling with Benzamide: The final step involves the coupling of the thiazol-2-ylsulfamoyl derivative with 2,6-dimethoxybenzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H17N3O5S2
  • CAS Number : 384795-67-9
  • Molecular Weight : 393.47 g/mol

The compound features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of methoxy groups enhances its solubility and bioavailability.

Anti-Cancer Activity

Recent studies have indicated that 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide exhibits significant anti-cancer properties. Research published in various journals has demonstrated its effectiveness against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
  • Case Studies :
    • In vitro studies have shown that this compound can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) by disrupting their cell cycle .
    • Animal models have further confirmed its efficacy, with reduced tumor size observed in treated groups compared to controls .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

  • Bacterial Inhibition : Studies indicate that it displays potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis .
  • Fungal Activity : Preliminary tests suggest effectiveness against common fungal strains, making it a candidate for further development as an antifungal agent.

Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry.

  • Lead Compound : Its unique structure allows it to serve as a lead compound for the synthesis of new derivatives aimed at improving potency and selectivity against specific targets.
  • SAR Studies : Structure-activity relationship (SAR) studies are ongoing to optimize the compound's efficacy and reduce potential side effects. Modifications to the thiazole moiety are being explored to enhance biological activity .

Data Tables

Application AreaFindingsReferences
Anti-CancerInduces apoptosis in MCF-7 and A549 cells; reduces tumor size in vivo ,
AntimicrobialEffective against S. aureus and E. coli; disrupts cell wall synthesis ,
Drug DevelopmentServes as a lead compound; ongoing SAR studies

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The most relevant analog is 3,4,5-Triethoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (ID: 4358-5698), which shares the sulfamoylphenyl-thiazole motif but differs in benzamide substitution (Table 1).

Table 1: Structural and Physicochemical Comparison

Parameter 2,6-Dimethoxy-N-[4-(Thiazol-2-ylsulfamoyl)-Phenyl]-Benzamide 3,4,5-Triethoxy-N-{4-[(Thiazol-2-yl)sulfamoyl]phenyl}Benzamide
Molecular Formula C₁₈H₁₇N₃O₅S₂ C₂₂H₂₅N₃O₆S₂
Molecular Weight 419.48 g/mol 491.58 g/mol
Substituents 2,6-Dimethoxy on benzamide 3,4,5-Triethoxy on benzamide
Oxygen Atoms 5 6
Available Quantity 11 mg 31 mg
Key Functional Groups Methoxy, sulfamoyl, thiazole Ethoxy, sulfamoyl, thiazole

Source: Adapted from .

Impact of Substituent Variation

Methoxy vs. Ethoxy Groups
  • In contrast, the 3,4,5-triethoxy configuration introduces bulkier ethoxy groups, increasing steric hindrance and reducing rotational freedom . Ethoxy groups (C-O-C₂H₅) are more lipophilic than methoxy (C-O-CH₃), which may influence membrane permeability and solubility.
  • Spectral Differences :

    • IR spectra of methoxy/ethoxy derivatives would show distinct C-O stretching vibrations: ~1250 cm⁻¹ for methoxy and ~1200–1240 cm⁻¹ for ethoxy .
    • ¹H-NMR would reveal methoxy singlets at δ ~3.8–4.0 ppm, while ethoxy groups exhibit split peaks (δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–4.0 ppm for CH₂) .
Molecular Weight and Solubility
  • The triethoxy analog’s higher molecular weight (491.58 vs.

Tautomerism and Stability Considerations

While the target compound lacks explicit evidence of tautomerism, structurally related 1,2,4-triazole derivatives (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, stabilized by resonance and confirmed via IR (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹) . For 2,6-dimethoxy-benzamide, stability is likely influenced by intramolecular hydrogen bonding between the sulfamoyl NH and adjacent methoxy oxygen.

Research Implications

  • Drug Design : The sulfamoyl-thiazole unit is a pharmacophore in antimicrobial and anti-inflammatory agents. Ethoxy substitutions may prolong metabolic half-life compared to methoxy groups due to reduced oxidative demethylation .
  • Synthetic Challenges : Alkylation reactions (e.g., S-alkylation vs. N-alkylation) must be carefully controlled, as seen in , where basic conditions favored S-alkylated triazoles over N-alkylated products .

Biological Activity

2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Chemical Formula : C18H17N3O5S2
  • Molecular Weight : 397.47 g/mol
  • CAS Number : 1164212

This compound features a benzamide core substituted with dimethoxy and thiazole groups, which are crucial for its biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit antifungal properties. For instance, certain analogs have shown promising results against fungal pathogens such as Botrytis cinerea and Fusarium graminearum with effective concentrations (EC50) ranging from 14.44 μg/mL to higher values depending on the specific derivative tested . The presence of the thiazole moiety is believed to enhance the antifungal activity by affecting the compound's hydrophobicity and electronic properties.

Inhibition of Chitin Synthesis

Research indicates that this compound may act as a chitin synthesis inhibitor. This mechanism is particularly relevant in agricultural pest control, targeting insects like Chilo suppressalis (the rice stem borer). Quantitative structure–activity relationship (QSAR) studies have shown that modifications at the phenyl moiety significantly affect larvicidal activity, suggesting that electronic and steric factors play critical roles in its effectiveness .

Toxicity Studies

Toxicity assessments using zebrafish embryos have provided insights into the safety profile of this compound. While some benzamide derivatives showed moderate toxicity levels, the specific compound's impact remains to be fully characterized in comprehensive toxicological studies .

Case Study 1: Antifungal Efficacy

In a comparative study on antifungal activities, several benzamide derivatives were tested against Botrytis cinerea. The results indicated that compounds similar to this compound exhibited higher inhibitory effects compared to standard antifungal agents like pyraclostrobin .

Case Study 2: Chitin Synthesis Inhibition

A series of experiments conducted on C. suppressalis integument cultures revealed that compounds with similar structural features to this compound effectively inhibited chitin synthesis. The concentration required for significant inhibition was determined through bioassays, supporting the compound's potential as an insect growth regulator .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Hydrophobicity : Increased hydrophobic character enhances biological activity against fungal pathogens.
  • Electronic Effects : Electron-donating groups at specific positions on the phenyl ring improve larvicidal efficacy.
  • Substituent Positioning : The para-positioning of substituents on the phenyl ring is crucial for maintaining activity against target organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

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